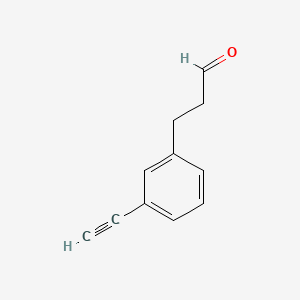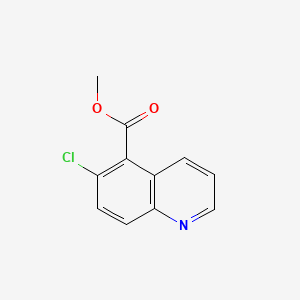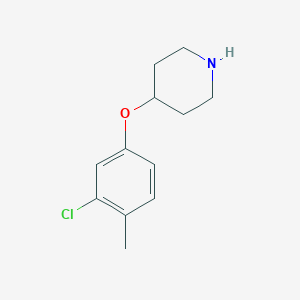
1-Amino-4-phenylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-phenylpentan-2-ol is an organic compound with the molecular formula C11H17NO It is a chiral molecule with both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-4-phenylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutanal with ammonia and a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amino alcohol.
Another method involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 4-penten-2-one followed by hydrolysis yields this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. Continuous flow reactors and automated systems are often employed to enhance production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-phenylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of 1-amino-4-phenylpentan-2-one or 1-amino-4-phenylpentanal
Reduction: Formation of 1-amino-4-phenylpentane
Substitution: Formation of 1-amino-4-phenylpentyl chloride or bromide
Wissenschaftliche Forschungsanwendungen
1-Amino-4-phenylpentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Wirkmechanismus
The mechanism of action of 1-amino-4-phenylpentan-2-ol depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various cellular processes. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions, making it a versatile molecule in both synthetic and biological contexts.
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-phenylpentan-2-ol can be compared with similar compounds such as:
1-Amino-5-phenylpentan-2-ol: Similar structure but with an additional methylene group, affecting its reactivity and applications.
2-Amino-4-phenylbutan-1-ol: Different positioning of the amino and hydroxyl groups, leading to variations in chemical behavior and uses.
1-Amino-4-phenylbutan-2-ol: Shorter carbon chain, influencing its physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
1-amino-4-phenylpentan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9(7-11(13)8-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |
InChI-Schlüssel |
OTKJTESBMDVVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CN)O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


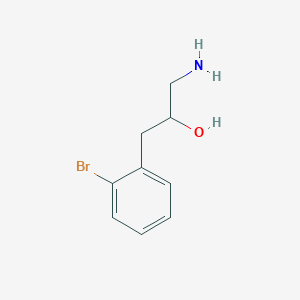
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)
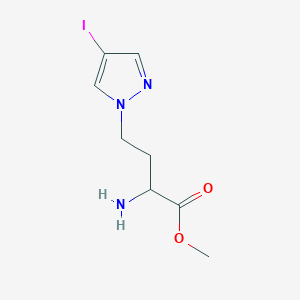
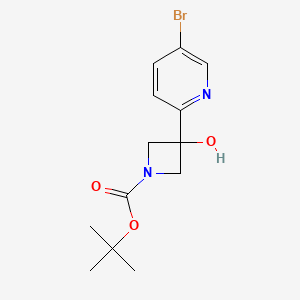
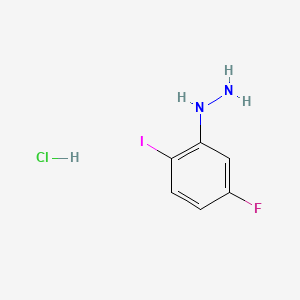
![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
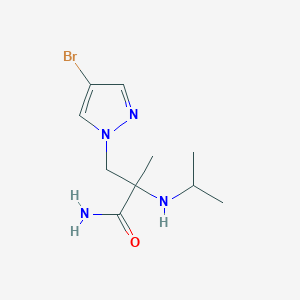
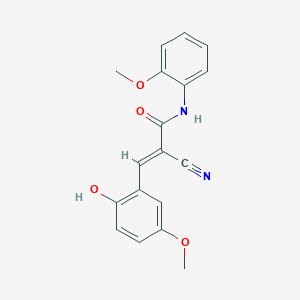
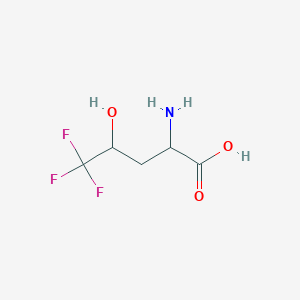
![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)
